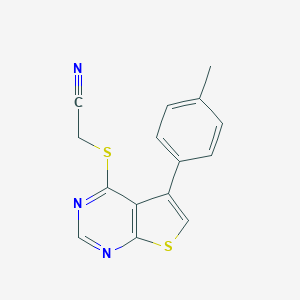
MFCD04064772
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD04064772 is a complex organic compound that belongs to the class of thienopyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD04064772 typically involves the reaction of a thienopyrimidine derivative with a suitable sulfanylacetonitrile precursor. One common method involves the use of 3-bromothiophene-2-carbaldehyde or its nitrile derivative, which reacts with ethyl 2-sulfanylacetate or 2-sulfanylacetamide under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
MFCD04064772 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学研究应用
MFCD04064772 has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of MFCD04064772 involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .
相似化合物的比较
Similar Compounds
- 4-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride
- 3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride
- 2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
MFCD04064772 is unique due to its specific substitution pattern and the presence of the sulfanylacetonitrile group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
分子式 |
C15H11N3S2 |
|---|---|
分子量 |
297.4 g/mol |
IUPAC 名称 |
2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C15H11N3S2/c1-10-2-4-11(5-3-10)12-8-20-15-13(12)14(17-9-18-15)19-7-6-16/h2-5,8-9H,7H2,1H3 |
InChI 键 |
LDRKXKSNSGXRIF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC#N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-[3-(2,5-dimethylbenzoyl)-4-hydroxy-2-(5-methylfuran-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255827.png)
![2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide](/img/structure/B255833.png)
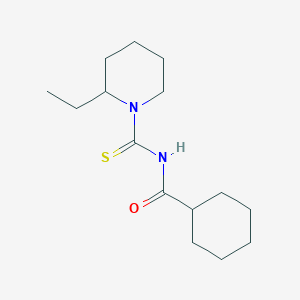
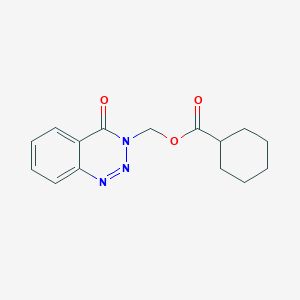
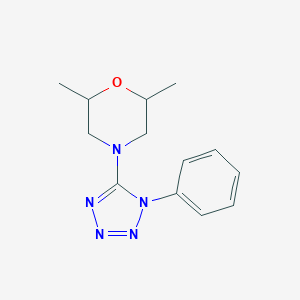
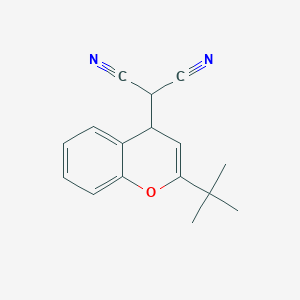
![3-(2,5-Dimethylpyrrol-1-yl)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B255844.png)
![ethyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255847.png)
![N'-(2-oxoindol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetohydrazide](/img/structure/B255848.png)
![2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B255851.png)
![2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B255853.png)
![4-chloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B255854.png)

![5-(3-ethoxy-4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B255857.png)
